5-((2-Ethylphenyl)amino)-6-methyl-1,2,4-triazin-3-ol
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Overview
Description
5-((2-Ethylphenyl)amino)-6-methyl-1,2,4-triazin-3-ol is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of an ethylphenyl group attached to an amino group, which is further connected to a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Ethylphenyl)amino)-6-methyl-1,2,4-triazin-3-ol typically involves the reaction of 2-ethylphenylamine with a suitable triazine precursor. One common method is the cyclization of 2-ethylphenylamine with cyanuric chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the triazine ring. The reaction mixture is usually heated to promote cyclization, and the product is isolated by filtration and purification techniques such as recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction parameters. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-quality compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-((2-Ethylphenyl)amino)-6-methyl-1,2,4-triazin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are conducted in the presence of suitable catalysts or under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms of the compound with modified functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
5-((2-Ethylphenyl)amino)-6-methyl-1,2,4-triazin-3-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives. It serves as a precursor in various organic synthesis reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Medicine: Explored for its therapeutic potential in treating various diseases. Its unique chemical structure allows it to interact with specific molecular targets, leading to potential medicinal applications.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science. .
Mechanism of Action
The mechanism of action of 5-((2-Ethylphenyl)amino)-6-methyl-1,2,4-triazin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-((2-Ethylphenyl)amino)nicotinic acid: Similar in structure but contains a nicotinic acid moiety instead of a triazine ring.
2-Amino-N-(2-ethylphenyl)acetamide: Contains an acetamide group instead of a triazine ring.
Uniqueness
5-((2-Ethylphenyl)amino)-6-methyl-1,2,4-triazin-3-ol is unique due to its triazine ring structure, which imparts distinct chemical and biological properties. The presence of the triazine ring enhances its stability and reactivity, making it suitable for various applications in research and industry. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds .
Properties
IUPAC Name |
5-(2-ethylanilino)-6-methyl-2H-1,2,4-triazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-3-9-6-4-5-7-10(9)13-11-8(2)15-16-12(17)14-11/h4-7H,3H2,1-2H3,(H2,13,14,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BECHHWBUUJSBTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC2=NC(=O)NN=C2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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